

Application Notes and Protocols: Monoclonal Antibodies Specific for H Antigen Disaccharide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Blood group H disaccharide*

Cat. No.: *B102083*

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Introduction

The H antigen disaccharide ($\text{Fuc}\alpha 1\text{-}2\text{Gal}$) is a fundamental carbohydrate structure in human biology, serving as the precursor for the A and B antigens of the ABO blood group system.^[1] Its expression is not limited to red blood cells but is also found on various epithelial and endothelial cells.^[2] Altered expression of the H antigen has been associated with certain cancers, making it a molecule of interest in diagnostics and therapeutics.^[2] This document provides detailed application notes and protocols for the use of monoclonal antibodies specific for the H antigen disaccharide, focusing on their characterization and application in various immunoassays.

Featured Monoclonal Antibodies

A variety of monoclonal antibodies targeting the H antigen have been developed, each with specific characteristics. The following table summarizes the properties of some well-characterized clones.

Clone	Isotype	Specificity	Immunogen	Applications	Reference
3A5	Not Specified	H type 2	Human erythrocyte membranes of group O	Hemagglutination, Immunoassay	[3]
G10	Not Specified	H type 2	Not Specified	Immunoblots (Western Blot)	[1]
19-OLE	Mouse IgM	H type 2	Mucin from a mucinous colonic adenocarcinoma	IHC (Paraffin), IHC (Frozen), ICC/IF	[2]
H11	Not Specified	H type 2	Not Specified	Hemagglutination Inhibition	[4]
97-I	Mouse IgM	H antigen	H human blood protein	ELISA, Inhibition Assays, Agglutination	

Quantitative Data: Specificity and Cross-Reactivity

The specificity of anti-H antigen antibodies is crucial for their reliable use in research and diagnostics. The following table presents available data on the cross-reactivity of selected clones.

Clone	Antigen Tested	Binding Activity	Reference
3A5	H type 1	No Reaction	[3]
H type 2	Positive Reaction	[3]	
H disaccharide	No Reaction (in specific assay)	[3]	
Le(a), Le(b), A, B	No Reaction	[3]	
G10	H type 2 on erythrocyte membranes	Positive Staining (O > A2 > B > A2B > A1 > A1B)	[1]
Bombay (Oh) erythrocytes	No Staining	[1]	
H11	H type 2 trisaccharide	Preferential Binding	[4]
Saliva, ovarian cyst fluid	No Inhibition	[4]	
2'-fucosyllactose	Inhibition	[4]	
Lacto-difucotetraose, Lacto-N-fucopentaose	No Inhibition	[4]	
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Experimental Protocols

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a versatile technique for detecting and quantifying the H antigen. A direct or indirect ELISA can be employed. For quantitative analysis, a competitive inhibition ELISA is highly effective.

Protocol: Indirect ELISA for H Antigen Detection

- Antigen Coating:

- Dilute H antigen-conjugated protein (e.g., H type 2-BSA) to 1-10 µg/mL in coating buffer (0.05 M Carbonate-Bicarbonate, pH 9.6).
- Add 100 µL of the diluted antigen to each well of a high-protein-binding 96-well plate.
- Incubate for 2 hours at 37°C or overnight at 4°C.
- Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).
- Blocking:
 - Add 200 µL of blocking buffer (PBS with 1% BSA) to each well.
 - Incubate for 1 hour at 37°C.
 - Wash the plate four times with wash buffer.
- Primary Antibody Incubation:
 - Dilute the anti-H antigen monoclonal antibody to the optimal concentration (determined by checkerboard titration) in blocking buffer.
 - Add 100 µL of the diluted primary antibody to each well.
 - Incubate for 1 hour at 37°C.
 - Wash the plate three times with wash buffer.
- Secondary Antibody Incubation:
 - Dilute an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgM) in blocking buffer.
 - Add 100 µL of the diluted secondary antibody to each well.
 - Incubate for 1 hour at 37°C.
 - Wash the plate three times with wash buffer.

- Detection:
 - Add 100 µL of TMB substrate solution to each well.
 - Incubate in the dark at room temperature for 15-30 minutes.
 - Stop the reaction by adding 50 µL of 2M H₂SO₄.
 - Read the absorbance at 450 nm using a microplate reader.

Protocol: Competitive Inhibition ELISA for H Disaccharide Quantification

- Antibody Coating:
 - Coat the plate with the anti-H antigen monoclonal antibody (1-10 µg/mL in coating buffer) as described above.
 - Wash and block the plate.
- Competition Reaction:
 - In a separate plate or tubes, pre-incubate a fixed, limiting concentration of H antigen-enzyme conjugate with varying concentrations of the sample or standard H antigen disaccharide for 1 hour at 37°C.
 - Add 100 µL of this mixture to each well of the antibody-coated plate.
 - Incubate for 1 hour at 37°C.
 - Wash the plate three times with wash buffer.
- Detection:
 - Proceed with the detection step as described in the indirect ELISA protocol. The signal will be inversely proportional to the concentration of free H antigen in the sample.

Immunohistochemistry (IHC)

IHC allows for the visualization of H antigen expression and localization within tissue sections.

Protocol: IHC Staining of Paraffin-Embedded Tissues

- Deparaffinization and Rehydration:
 - Immerse slides in xylene (2 x 10 minutes).
 - Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%) for 5 minutes each.
 - Rinse with distilled water.
- Antigen Retrieval:
 - Immerse slides in 10 mM sodium citrate buffer (pH 6.0).
 - Heat in a microwave or water bath at 95-100°C for 20-40 minutes.
 - Allow slides to cool to room temperature for 20 minutes.
 - Rinse with TBS-Tween-20 (2 x 2 minutes).
- Blocking:
 - Incubate sections with 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity.
 - Rinse with wash buffer.
 - Incubate with a blocking solution (e.g., 5% normal goat serum in TBS) for 30-60 minutes.
- Primary Antibody Incubation:
 - Dilute the anti-H antigen monoclonal antibody (e.g., clone 19-OLE) to its optimal concentration in blocking solution.
 - Incubate overnight at 4°C in a humidified chamber.^[5]
- Detection:

- Wash slides three times with wash buffer.
- Incubate with an HRP-conjugated secondary antibody for 30-60 minutes at room temperature.
- Wash slides three times with wash buffer.
- Apply DAB substrate solution and incubate for 5-10 minutes, or until the desired color intensity is reached.
- Rinse gently with distilled water.

- Counterstaining and Mounting:
 - Counterstain with hematoxylin for 1-2 minutes.
 - Rinse with water.
 - Dehydrate through a graded ethanol series and clear in xylene.
 - Mount with a permanent mounting medium.

Flow Cytometry

Flow cytometry is used to identify and quantify cell populations expressing the H antigen on their surface.

Protocol: Cell Surface Staining for Flow Cytometry

- Cell Preparation:
 - Prepare a single-cell suspension from whole blood, bone marrow, or tissue culture.
 - Wash the cells with cold Flow Cytometry Staining Buffer (PBS with 2% FBS and 0.1% sodium azide).
 - Resuspend cells to a concentration of 1×10^7 cells/mL.
- Fc Receptor Blocking (Optional but Recommended):

- Incubate cells with an Fc receptor blocking antibody for 10-15 minutes at room temperature to reduce non-specific binding.
- Primary Antibody Staining:
 - Add 50 µL of the cell suspension (5×10^5 cells) to the bottom of a FACS tube.
 - Add the appropriate, pre-titrated amount of the fluorochrome-conjugated or unconjugated anti-H antigen monoclonal antibody.
 - Vortex gently and incubate for 30 minutes at 4°C in the dark.
- Washing:
 - Wash the cells twice with 1 mL of cold staining buffer, centrifuging at 250 x g for 5 minutes between washes.
- Secondary Antibody Staining (for unconjugated primary antibodies):
 - If an unconjugated primary antibody was used, resuspend the cell pellet in 100 µL of a working dilution of a fluorochrome-conjugated secondary antibody.
 - Incubate for 20-30 minutes at 4°C in the dark.
 - Wash twice as described in step 4.
- Data Acquisition:
 - Resuspend the final cell pellet in 0.5 mL of staining buffer.
 - Analyze the samples on a flow cytometer.

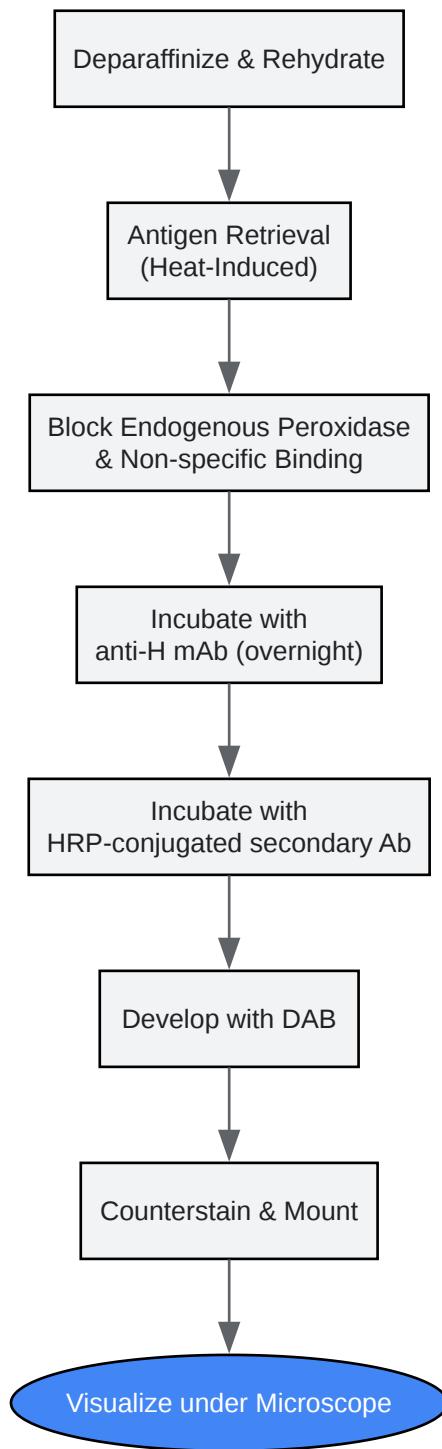
Hemagglutination Assay

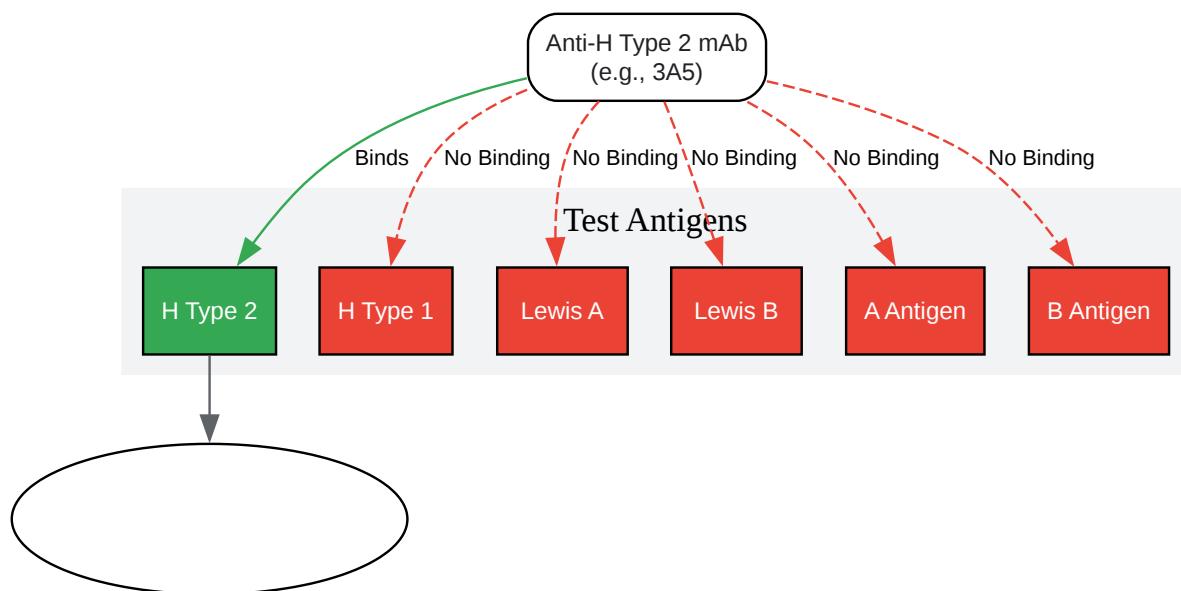
This assay is used to determine the ability of an anti-H antigen antibody to agglutinate red blood cells (RBCs).

Protocol: Hemagglutination Assay

- RBC Preparation:
 - Wash human group O RBCs three times with PBS by centrifugation.
 - Prepare a 0.5-1% suspension of the washed RBCs in PBS.
- Antibody Dilution:
 - Perform a serial two-fold dilution of the anti-H antigen monoclonal antibody in PBS in a V-bottom 96-well plate (50 µL/well).
- Agglutination:
 - Add 50 µL of the RBC suspension to each well.
 - Gently mix and incubate at room temperature for 30-60 minutes.
- Reading Results:
 - Agglutination is indicated by a uniform layer of cells covering the bottom of the well.
 - A lack of agglutination is indicated by a tight button of cells at the bottom of the well.
 - The titer is the reciprocal of the highest dilution of the antibody that causes agglutination.

Visualizations





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- To cite this document: BenchChem. [Application Notes and Protocols: Monoclonal Antibodies Specific for H Antigen Disaccharide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b102083#monoclonal-antibodies-specific-for-h-antigen-disaccharide>]

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